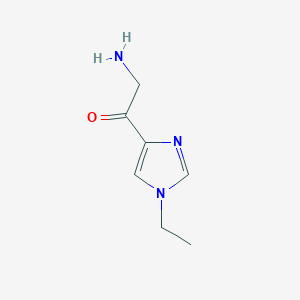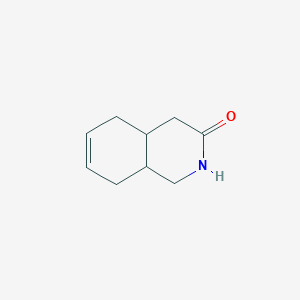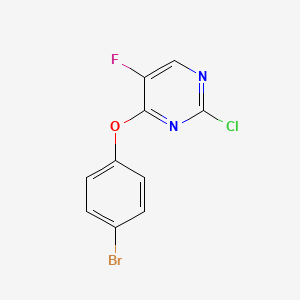![molecular formula C10H20N2O B13177524 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst for olefin metathesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane involves its interaction with molecular targets and pathways within biological systems. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the ring system but exhibit similar stereochemistry.
Uniqueness
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is unique due to the presence of both oxygen and nitrogen atoms in its ring system, which imparts distinct chemical and physical properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
9-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-3-10(4-7-12)9-11-5-8-13-10/h11H,2-9H2,1H3 |
InChI Key |
CIUZTCQBNBKRID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


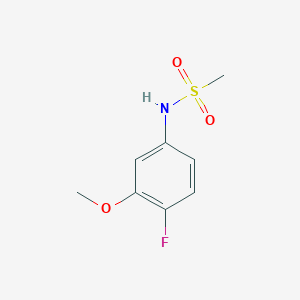

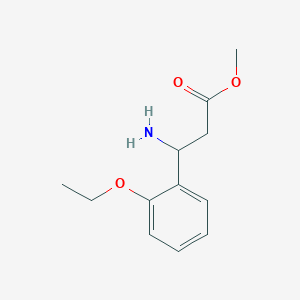
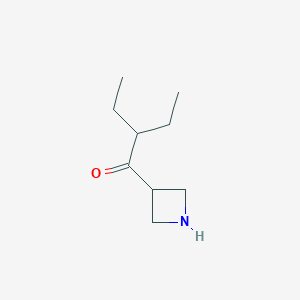
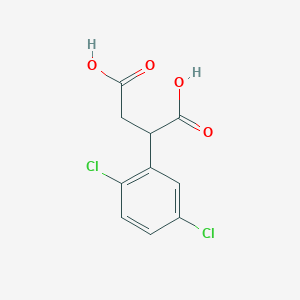
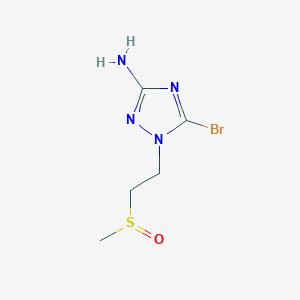
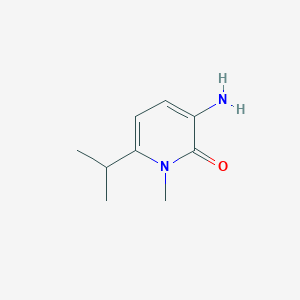
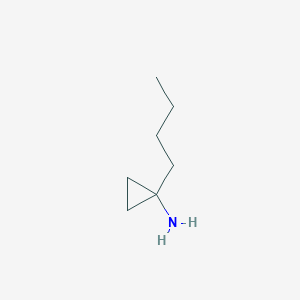
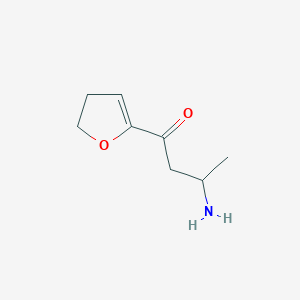
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
